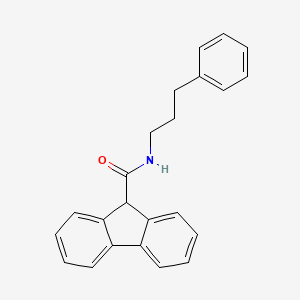

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-phenylpropyl)-9H-fluorene-9-carboxamide” is likely a complex organic compound. It appears to contain a fluorene backbone, which is a polycyclic aromatic hydrocarbon, with a phenylpropyl group and a carboxamide group attached .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluorene core, which is a tricyclic aromatic system. The 3-phenylpropyl group would provide additional aromatic character and the carboxamide group would introduce polarity and potential for hydrogen bonding .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the fluorene and carboxamide groups. Fluorenes can undergo electrophilic aromatic substitution reactions, while carboxamides can participate in various reactions including hydrolysis, reduction, and condensation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both aromatic and polar groups suggests that it might have interesting solubility properties .Scientific Research Applications

Polyamide Synthesis

Hsiao, Yang, and Lin (1999) explored the synthesis of aromatic polyamides using 9,9-bis[4-(4-carboxyphenoxy)phenyl]fluorene. These polyamides are soluble in organic solvents and form transparent, flexible films with high thermal stability, having glass transition temperatures between 200-303°C and showing significant weight loss only above 450°C (Hsiao, Yang, & Lin, 1999).

Polyimide and Polyamide Development

Yang and Lin (1993) synthesized polyamides and polyimides using 9,9-Bis[4-(p-aminophenoxy)phenyl]fluorene with various aromatic dicarboxylic acids and tetracarboxylic dianhydrides. These materials were amorphous, soluble in polar solvents, and could be used to create transparent films. They exhibited high glass transition temperatures (283-309°C) and showed minimal weight loss up to 460°C (Yang & Lin, 1993).

Solid Phase Synthesis Linker

Henkel and Bayer (1998) reported the use of 9-hydroxy-9-(4-carboxyphenyl)fluorene as a new linker for solid-phase synthesis. This linker showed unique characteristics in loading and cleaving carboxylic acids, with the release of these acids being influenced by the electron-withdrawing effect of the carboxamide group (Henkel & Bayer, 1998).

Novel Polyamides with Electrofluorescence and Electrochromic Properties

Sun et al. (2015) developed novel polyamides incorporating fluorene-based triphenylamine units. These polymers were amorphous, highly soluble, and could be cast into flexible films. They showed excellent thermal stability (glass transition temperatures of 256–316°C) and possessed unique electrofluorescence and electrochromic properties, demonstrating potential for advanced material applications (Sun et al., 2015).

Apoptosis Induction in Cancer Research

Kemnitzer et al. (2009) identified N-(2-Methylphenyl)-9-oxo-9H-fluorene-1-carboxamide as an apoptosis inducer in cancer cell lines. This compound demonstrated activity in caspase induction and growth inhibition, highlighting its potential in cancer research (Kemnitzer et al., 2009).

Mechanism of Action

Target of Action

The primary targets of N-(3-phenylpropyl)-9H-fluorene-9-carboxamide are currently unknown

Biochemical Pathways

It is known that n-acylated aromatic amino acids, a class of compounds to which n-(3-phenylpropyl)-9h-fluorene-9-carboxamide belongs, can influence various biochemical pathways . For instance, long-chain N-acylated L-phenylalanines can uncouple the uncoupling protein 1 (UPC1)-independent respiration in mitochondria, potentially affecting glucose homeostasis .

Future Directions

properties

IUPAC Name |

N-(3-phenylpropyl)-9H-fluorene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO/c25-23(24-16-8-11-17-9-2-1-3-10-17)22-20-14-6-4-12-18(20)19-13-5-7-15-21(19)22/h1-7,9-10,12-15,22H,8,11,16H2,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQUWMINXMIXZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)C2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2600266.png)

![4-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2600277.png)

![(1R,5S)-3-Prop-2-enoyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2600279.png)

![3-[(4-Aminophenyl)thio]-1-(2,6-dichlorophenyl)-pyrrolidine-2,5-dione](/img/structure/B2600282.png)

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)propanamide](/img/structure/B2600284.png)

![5-(2-fluorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2600286.png)